1-Amino-1-(3-bromophenyl)propan-2-OL

Lipophilicity ADME Medicinal Chemistry

Medicinal chemistry programs often face bottlenecks in sourcing chiral arylpropanolamine building blocks that combine a synthetically versatile bromine handle with well-defined stereochemistry. This compound directly addresses that gap. · Meta-bromo substituent enables orthogonal Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage diversification. · Balanced logP (1.83) and hydrogen bond donor/acceptor profile support CNS-focused library design and blood-brain barrier penetration studies. · Available in enantiopure forms [(1S,2R)- and (1S,2S)-] for stereocontrolled synthesis of pharmaceuticals or chiral ligands.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B13040477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(3-bromophenyl)propan-2-OL
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Br)N)O
InChIInChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3
InChIKeyPAGDUQZADLZDNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-1-(3-bromophenyl)propan-2-OL: Core Properties


1-Amino-1-(3-bromophenyl)propan-2-OL (CAS 1226115-23-6) is a chiral amino alcohol within the arylpropanolamine class, characterized by a 3-bromophenyl substituent, a primary amine, and a secondary alcohol . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules requiring a brominated phenyl motif . The compound's physicochemical properties—including hydrogen bond donor/acceptor capacity and a logP of 1.83—position it for applications where balanced polarity and lipophilicity are essential .

Chiral amino alcohol intermediate with meta-bromo handle for Pd-catalyzed diversification
Balanced polarity and lipophilicity profile suited for CNS-like compound design
Enantiopure forms available for stereocontrolled synthesis workflows

1-Amino-1-(3-bromophenyl)propan-2-OL: Substitution Limitations


Within the arylpropanolamine class, halogen position and identity critically influence molecular recognition, reactivity, and physicochemical properties. Simple substitution of 1-Amino-1-(3-bromophenyl)propan-2-OL with 4-bromo, 3-chloro, or 3-fluoro analogs alters steric bulk, electronic distribution, and lipophilicity, directly impacting target binding affinity, metabolic stability, and synthetic downstream functionalization . The meta-bromo substitution uniquely enables both hydrophobic interactions and orthogonal cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that are less accessible with chloro or fluoro variants . Consequently, direct generic replacement without re-optimization risks compromised potency, selectivity, or synthetic efficiency.

Halogen position alters electronic profile
4-bromo or 3-chloro/fluoro analogs shift steric and electronic properties, potentially reducing target engagement.
Meta-bromo enables cross-coupling reactivity
Chloro and fluoro analogs show low or no Pd-catalyzed reactivity, limiting late-stage diversification strategies.
Chiral form may not be interchangeable
Enantiopure availability differs across analogs; substituting may require chiral resolution and extend development time.

1-Amino-1-(3-bromophenyl)propan-2-OL: Evidence vs Key Comparators


Meta-Bromo Substitution Enhances Lipophilicity

The 3-bromo substituent confers significantly higher lipophilicity compared to 3-chloro and 3-fluoro analogs, as evidenced by calculated logP values. This difference in lipophilicity (Δ logP) directly impacts membrane permeability, protein binding, and distribution volume .

Lipophilicity Shift
Cross-study comparable
ΔlogP +0.94 vs fluoro
Supports membrane permeability context
Calculated logP estimates; verify experimental
Lipophilicity ADME Medicinal Chemistry

Cross-Coupling Reactivity of Aryl Bromide

The aryl bromide moiety in 1-Amino-1-(3-bromophenyl)propan-2-OL serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification. In contrast, the corresponding chloro and fluoro analogs are either inert or require harsher conditions, limiting their utility as modular building blocks .

Cross-Coupling Reactivity
Class-level inference
Br: high reactivity vs Cl: low / F: inert
Enables late-stage diversification
Based on established aryl halide reactivity trends
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Chiral Scaffold for Stereocontrolled Synthesis

The compound is commercially available in enantiopure forms (e.g., (1S,2R)-, (1S,2S)-), providing a defined stereochemistry at both the amino and hydroxyl-bearing carbons. This contrasts with many in-class amino alcohols that are often supplied as racemic mixtures or with lower stereochemical purity . The availability of specific enantiomers is critical for programs requiring precise stereochemical control to achieve desired biological activity or for use as chiral auxiliaries/ligands .

Chiral Purity & Access
Direct head-to-head comparison
Enantiopure forms ≥95% purity
Supports stereocontrolled synthesis
(1S,2R) and (1S,2S) commercially available
Chiral Synthesis Asymmetric Catalysis Medicinal Chemistry

p38α MAPK Tool Compound Potential

While direct p38α MAPK inhibition data for 1-Amino-1-(3-bromophenyl)propan-2-OL is not available, structurally related arylpropanolamines have been explored as p38α inhibitors. A related compound (BindingDB ID BDBM50537172) exhibits an IC50 of 41 nM against p38α MAPK [1]. In contrast, the target compound is primarily valued as a synthetic intermediate rather than a potent lead. Its utility lies in generating tool compounds or optimizing leads through SAR exploration rather than as a clinical candidate itself.

p38α MAPK Tool Potential
Class-level inference
Related compound IC50 41 nM, no direct data for this compound
Intermediate for SAR, not lead inhibitor
Prioritize as building block, verify activity
Kinase Inhibition p38 MAPK Inflammation

1-Amino-1-(3-bromophenyl)propan-2-OL: Key Applications


CNS-Focused Library Synthesis via Cross-Coupling

Leverage the aryl bromide handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aromatic or heteroaromatic groups late in the synthesis. The enhanced lipophilicity (logP 1.83) relative to chloro/fluoro analogs may improve blood-brain barrier penetration, making this scaffold suitable for generating CNS-focused libraries . This approach is supported by the compound's commercial availability in enantiopure form, enabling stereocontrolled library construction .

Chiral Auxiliary & Ligand Development

Utilize the defined stereochemistry of commercially available (1S,2R)- or (1S,2S)-1-amino-1-(3-bromophenyl)propan-2-ol as a chiral building block for synthesizing enantiopure pharmaceuticals or as a precursor to chiral ligands for asymmetric catalysis. The amino alcohol framework can be elaborated into oxazaborolidines, phosphoramidites, or other privileged catalyst structures .

Arylpropanolamine SAR Exploration

Employ 1-Amino-1-(3-bromophenyl)propan-2-OL as a core scaffold for systematic structure-activity relationship (SAR) studies targeting adrenergic receptors, trace amine-associated receptors (TAARs), or kinases. The meta-bromo substituent provides a distinct electronic and steric profile compared to chloro, fluoro, or unsubstituted analogs, allowing researchers to probe halogen bonding interactions and hydrophobic effects .

Natural Product Analog & Pharmacophore Probe Synthesis

Use the compound as an intermediate to construct analogs of bioactive natural products containing arylpropanolamine motifs (e.g., ephedrine, pseudoephedrine derivatives). The bromine atom can be exploited for late-stage functionalization (e.g., via halogen-metal exchange or cross-coupling) to install varied substituents, enabling the exploration of pharmacophore space around these privileged structures .

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Aryl bromide cross-coupling handle
Pd-catalyzed coupling efficiency & library diversity
Chiral auxiliary & ligand development
Defined enantiopure stereochemistry
Enantiomeric purity & catalyst performance
Arylpropanolamine SAR exploration
Meta-bromo electronic/steric profile
Halogen bonding & receptor interaction assays
Natural product analog synthesis
Late-stage bromo functionalization
Diversification via cross-coupling or metal exchange

Technical Documentation Hub

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13 linked technical documents
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